molecular formula C16H16O3 B3169053 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid CAS No. 93434-36-7

2-[2-(2-Methoxyphenyl)ethyl]benzoic acid

Cat. No.: B3169053
CAS No.: 93434-36-7
M. Wt: 256.3 g/mol
InChI Key: KWUCZNSUDWCGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-Methoxyphenyl)ethyl]benzoic acid is an organic compound with the molecular formula C16H16O3. It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-(2-methoxyphenyl)ethyl group. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid typically involves the reaction of 2-methoxyphenylacetic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using large-scale organic synthesis techniques, which may involve the use of automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methoxyphenyl)ethyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-[2-(2-Hydroxyphenyl)ethyl]benzoic acid.

    Reduction: 2-[2-(2-Methoxyphenyl)ethyl]benzyl alcohol.

    Substitution: 2-[2-(2-Halophenyl)ethyl]benzoic acid.

Scientific Research Applications

2-[2-(2-Methoxyphenyl)ethyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid is not well-defined. it is believed to interact with specific molecular targets and pathways in biological systems. The methoxy group may play a role in modulating the compound’s activity by influencing its binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-(2-methoxyphenyl)ethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-19-15-9-5-3-7-13(15)11-10-12-6-2-4-8-14(12)16(17)18/h2-9H,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUCZNSUDWCGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10 g (0.0397 mol) of 2-methoxybenzylidene phthalic anhydride (compound 1) is placed in a 500 ml autoclave. 230 ml of ethanol, 4.02 g (1 eq.) of triethylamine and 20 g of Raney nickel freshly prepared from 40 g of 50% Raney nickel alloy by a conventional method are added. The reaction mixture is stirred under an H2 pressure of 4 kg/cm2 at room temperature for 2 days. After the catalyst is filtered off and washed with ethanol, the filtrate is evaporated. The resulting crude crystals are recrystallized from ethyl acetate-hexane to give 6.548 g (yield 64%) of colorless acicular crystals having a melting point of 118° to 119° C.
Name
2-methoxybenzylidene phthalic anhydride
Quantity
10 g
Type
reactant
Reaction Step One
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.02 g
Type
reactant
Reaction Step Three
Quantity
20 g
Type
catalyst
Reaction Step Three
Quantity
40 g
Type
catalyst
Reaction Step Three
Quantity
230 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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